Cas no 87625-62-5 (ptaquiloside)
ptaquiloside structure
Product Name:ptaquiloside
Numero CAS:87625-62-5
MF:C20H30O8
MW:398.447407245636
CID:992727
PubChem ID:13962857
Update Time:2024-10-26
ptaquiloside Proprietà chimiche e fisiche
Nomi e identificatori
-
- ptaquiloside
- (2′R,3′aR,4′S,7′aR)-7′a-(β-D-Glucopyranosyloxy)-1′,3′a,4′,7′a-tetrahydro-4′-hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-3′(2′H)-one (ACI)
- Spiro[cyclopropane-1,5′-[5H]inden]-3′(2′H)-one, 7′a-(β-D-glucopyranosyloxy)-1′,3′a,4′,7′a-tetrahydro-4′-hydroxy-2′,4′,6′-trimethyl-, [2′R-(2′α,3′aα,4′β,7′aα)]- (ZCI)
- Braxin C
- DTXSID20892005
- UNII-F0MN9S5699
- CS-0138739
- AKOS040762234
- PTAQUILOSIDE [MI]
- CCRIS 1591
- (2R,3AR,4S,7AR)-7A-(.BETA.-D-GLUCOPYRANOSYLOXY)-1,3A,4,7A-TETRAHYDRO-4-HYDROXY-2,4,6-TRIMETHYLSPIRO(CYCLOPROPANE-1,5-(5H)INDEN)-3(2H)-ONE
- piro(cyclopropane-1,5'-(5H)indan)-3'(2'H)-one, 7'a-(beta-D-glucopyranosyloxy)-1',3'a,4',7'a-tetrahydro-4'-hydroxy-2',4',6'-trimethyl-, (2'R-(2'alpha,3'aalpha,4'beta.7'aalpha))-
- HY-N7882
- NS00066985
- F0MN9S5699
- SCHEMBL3993356
- Spiro(cyclopropane-1,5'-(5H)inden)-3'(2'H)-one, 1',3'-alpha,4',7'-alpha-tetrahydro-7'-alpha-(beta-D-glucopyranosyloxy)-4'-hydroxy-2',4',6'-trimethyl-
- Aquilide A
- SPIRO(CYCLOPROPANE-1,5'-(5H)INDEN)-3'(2'H)-ONE, 7'A-(.BETA.-D-GLUCOPYRANOSYLOXY)-1',3'A,4',7'A-TETRAHYDRO-4'-HYDROXY-2',4',6'-TRIMETHYL-, (2'R,3'AR,4'S,7'AR)-
- Ptaquiloside (Braxin C)
- (2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one
- C20H30O8
- 87625-62-5
- PTAQUILOSIDE [IARC]
- Spiro(cyclopropane-1,5'-(5H)indan)-3'(2'H)-one, 7'a-(beta-D-glucopyranosyloxy)-1',3'a,4',7'a-tetrahydro-4'-hydroxy-2',4',6'-trimethyl-, (2'R,3'aR,4'S,7'aR)-
- GLXC-19158
-
- Inchi: 1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1
- Chiave InChI: GPHSJPVUEZFIDE-YVPLJZHISA-N
- Sorrisi: C[C@@]1([C@H]2C([C@@H](C[C@@]2(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)C=C(C)C21CC2)C)=O)O
Proprietà calcolate
- Massa esatta: 398.19400
- Massa monoisotopica: 398.19406791g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 28
- Conta legami ruotabili: 3
- Complessità: 702
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.3
- Superficie polare topologica: 137Ų
Proprietà sperimentali
- Colore/forma: Powder
- PSA: 136.68000
- LogP: -0.74210
- Rotazione specifica: D22 -188° (c = 1 in methanol)
ptaquiloside Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4841-1 mg |
Ptaquiloside |
87625-62-5 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4841-5 mg |
Ptaquiloside |
87625-62-5 | 98% | 5mg |
¥ 3,800 | 2023-07-10 | |
| TargetMol Chemicals | TN4841-1 mL * 10 mM (in DMSO) |
Ptaquiloside |
87625-62-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3900 | 2023-09-15 | |
| TargetMol Chemicals | TN4841-5mg |
Ptaquiloside |
87625-62-5 | 5mg |
¥ 11980 | 2024-07-19 | ||
| A2B Chem LLC | AX45129-1mg |
Ptaquiloside |
87625-62-5 | 1mg |
$525.00 | 2024-04-19 | ||
| A2B Chem LLC | AX45129-2mg |
Ptaquiloside |
87625-62-5 | 2mg |
$750.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN4841-1 ml * 10 mm |
Ptaquiloside |
87625-62-5 | 1 ml * 10 mm |
¥ 14200 | 2024-07-19 |
ptaquiloside Letteratura correlata
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
87625-62-5 (ptaquiloside) Prodotti correlati
- 81348-83-6((3beta,7beta,9beta,10alpha,17beta)-7-(beta-D-glucopyranosyloxy)-3-hydroxy-17-[(3E)-5-hydroxy-1,5-dimethylhex-3-en-1-yl]-4,4,14-trimethylestr-5-ene-9-carboxaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso